Methyl 2-(2-hydroxycyclohexyl)acetate
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Overview
Description
Methyl 2-(2-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of 2-hydroxycyclohexylacetic acid. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-hydroxycyclohexyl)acetate can be synthesized through the esterification of 2-hydroxycyclohexylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxocyclohexylacetic acid or 2-carboxycyclohexylacetic acid.
Reduction: Formation of 2-(2-hydroxycyclohexyl)ethanol.
Substitution: Formation of 2-(2-halocyclohexyl)acetate derivatives.
Scientific Research Applications
Methyl 2-(2-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-(2-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. For instance, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of 2-hydroxycyclohexylacetic acid and methanol. The ester bond is cleaved through a series of steps involving the formation of a tetrahedral intermediate and subsequent elimination of the leaving group .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cycloheptylacetate
- Methyl 2-(2-hydroxycyclopentyl)acetate
- Methyl 2-(2-hydroxycycloheptyl)acetate
Uniqueness
Methyl 2-(2-hydroxycyclohexyl)acetate is unique due to its specific structural features, such as the presence of a hydroxyl group on the cyclohexyl ring and the ester linkage.
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2-(2-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8,10H,2-6H2,1H3 |
InChI Key |
TXZRYAJZEVSREG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCCCC1O |
Origin of Product |
United States |
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